1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine
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Overview
Description
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is a synthetic nucleoside analogue This compound is notable for its unique structure, which includes a trityl-protected lyxofuranosyl moiety and a thymine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine typically involves multiple steps:
Starting Material: The process begins with the preparation of 5-O-trityl-2,3-anhydro-beta-D-lyxofuranose.
Glycosylation: This intermediate is then glycosylated with thymine under acidic conditions to form the desired nucleoside.
Protection and Deprotection: The trityl group serves as a protecting group during the synthesis to prevent unwanted reactions at the hydroxyl groups.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleoside’s structure.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms at specific positions on the nucleoside.
Scientific Research Applications
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine has several applications in scientific research:
Chemistry: It is used to study the reactivity and stability of nucleoside analogues.
Biology: Researchers use it to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.
Medicine: The compound serves as a model for developing antiviral and anticancer drugs.
Industry: It can be used in the synthesis of more complex nucleoside analogues for pharmaceutical applications.
Mechanism of Action
The mechanism by which 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA functions, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Anhydro-5-O-trityl-beta-D-arabinofuranosyl)thymine
- 1-(2,3-Anhydro-5-O-trityl-beta-D-ribofuranosyl)thymine
Uniqueness
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is unique due to its lyxofuranosyl moiety, which differs from the more common ribofuranosyl and arabinofuranosyl analogues. This structural difference can lead to variations in biological activity and stability, making it a valuable compound for comparative studies in nucleoside chemistry .
Properties
CAS No. |
115913-84-3 |
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Molecular Formula |
C29H26N2O5 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-methyl-1-[(2R,4R)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N2O5/c1-19-17-31(28(33)30-26(19)32)27-25-24(36-25)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,30,32,33)/t23-,24?,25?,27-/m1/s1 |
InChI Key |
QMSRJJMIGNGSTE-VRMZIKQFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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